2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide 2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14528069
InChI: InChI=1S/C23H25N5O2S/c29-21(24-18-8-10-19(11-9-18)27-12-14-30-15-13-27)16-31-23-26-25-22(17-6-7-17)28(23)20-4-2-1-3-5-20/h1-5,8-11,17H,6-7,12-16H2,(H,24,29)
SMILES:
Molecular Formula: C23H25N5O2S
Molecular Weight: 435.5 g/mol

2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide

CAS No.:

Cat. No.: VC14528069

Molecular Formula: C23H25N5O2S

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide -

Specification

Molecular Formula C23H25N5O2S
Molecular Weight 435.5 g/mol
IUPAC Name 2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide
Standard InChI InChI=1S/C23H25N5O2S/c29-21(24-18-8-10-19(11-9-18)27-12-14-30-15-13-27)16-31-23-26-25-22(17-6-7-17)28(23)20-4-2-1-3-5-20/h1-5,8-11,17H,6-7,12-16H2,(H,24,29)
Standard InChI Key MOMJGOWLRVTZNE-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)N5CCOCC5

Introduction

2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide is a complex organic compound featuring a triazole ring, a cyclopropyl group, a phenyl moiety, and a morpholine derivative. This compound is of interest in medicinal chemistry due to its potential applications as an inhibitor in various biological pathways.

Synthesis Methods

The synthesis of such complex molecules typically involves multi-step organic synthesis techniques. Common strategies may include:

  • Stepwise Assembly: Starting from simpler precursors, such as carboxylic acid hydrazides and arylisothiocyanates, followed by acylation and cyclization reactions.

  • One-Pot Reactions: Utilizing aromatic amines with carbon disulfide, sodium chloroacetate, and hydrazine to form intermediate compounds that can be further modified.

Detailed experimental procedures for the synthesis of this specific compound are not readily available in the reviewed literature but would likely follow established protocols for similar triazole derivatives.

Potential Applications

Triazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The incorporation of a morpholine moiety in this compound could enhance its interaction with biological targets, such as enzymes or receptors, potentially leading to therapeutic applications.

Compound TypeKey FeaturesUnique Aspects
Triazole-based Antifungal AgentsEfficacy against fungal infectionsSpecific substituents on the triazole ring
Morpholine-containing CompoundsEnhanced solubility and bioavailabilityCyclic amine structure
Cyclopropyl DerivativesPotential for increased lipophilicitySmall, rigid ring structure

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator